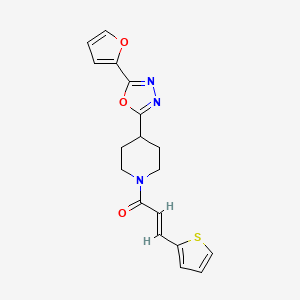
(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and findings from recent research.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Oxadiazole ring : Known for its biological activity.
- Furan and thiophene moieties : Contributing to its pharmacological properties.
- Piperidine group : Enhancing solubility and bioactivity.
Chemical Formula
Molecular Weight
The molecular weight is approximately 380.47 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The mechanism underlying the anticancer activity involves:
- Inhibition of Thymidylate Synthase : A critical enzyme in DNA synthesis, leading to reduced proliferation of cancer cells.
- Induction of Apoptosis : Increased expression of p53 and activation of caspase pathways have been observed, promoting programmed cell death in cancer cells .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Bacillus cereus | 18 | |
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Antimicrobial Mechanism
The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways, making it a promising candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated:
- Increased Apoptosis : Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with the compound.
- Western Blot Analysis : Showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, confirming its role in inducing apoptosis .
Case Study 2: Antimicrobial Effectiveness Against Gram-positive Bacteria
In another study focusing on antimicrobial efficacy, the compound exhibited potent activity against Gram-positive bacteria such as Bacillus cereus. The study utilized disc diffusion methods to assess effectiveness, showing substantial zones of inhibition that suggest strong antibacterial properties .
科学的研究の応用
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one demonstrate efficacy against various bacterial strains. The presence of the furan and thiophene rings is believed to enhance their activity by interacting with microbial cell membranes or inhibiting essential enzymes .
Anticancer Properties
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound's ability to inhibit tumor growth has been attributed to its interaction with DNA and modulation of apoptotic pathways. In vitro studies have shown promising results in various cancer cell lines, suggesting that further investigation into its mechanism of action could lead to the development of new anticancer agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This application could be particularly beneficial for treating conditions like arthritis or other inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .
Sensor Development
The compound's sensitivity to environmental changes makes it suitable for sensor applications. Its incorporation into sensor devices could allow for the detection of specific analytes or changes in temperature and pressure due to its electronic properties .
Case Studies
特性
IUPAC Name |
(E)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(6-5-14-3-2-12-25-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-4-1-11-23-15/h1-6,11-13H,7-10H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGGXILOASCODB-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













